N-(1-(4-bromophenyl)propan-2-yl)acetamide
Overview
Description
N-(1-(4-bromophenyl)propan-2-yl)acetamide is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Anti-HIV Drug Potential : Acetamide derivatives, including those with bromophenyl substitutions, have been studied for their potential as anti-HIV drugs. The local reactivity of these compounds was analyzed using density functional theory, revealing that bromophenyl and nitrophenyl substitutions could enhance their potency as anti-HIV drugs (Oftadeh, Mahani, & Hamadanian, 2013).
Halogenation Reactions : Research on N-(2-acetylbenzofuran-3-yl)acetamide, a structurally related compound, has shown high yields of bromoacetyl derivatives when reacted with bromine. These findings contribute to the understanding of halogenation reactions in organic chemistry (Jordan & Markwell, 1978).
Antioxidant Activities : A specific derivative, N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide (BHMA), exhibited significant free radical scavenging activities. This was assessed through various in vitro assays and supported by theoretical calculations (Boudebbous et al., 2021).
Antimicrobial and Hemolytic Activities : 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives were studied for their antimicrobial and hemolytic activities. Some compounds showed promising activity against microbial species with variable toxicity (Gul et al., 2017).
Anticonvulsant and Antidepressant Activities : Some 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives were synthesized and evaluated for their anticonvulsant and antidepressant activities. Certain compounds significantly reduced immobility times in behavioral despair tests and showed protection against pentylenetetrazole-induced seizures in mice (Xie et al., 2013).
Potential Pesticides : New derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, including those with bromophenyl groups, were characterized by X-ray powder diffraction, indicating their potential as pesticides (Olszewska, Pikus, & Tarasiuk, 2008).
Synthesis of Functionalised Acetamides : Functionalised N-[4-(2-oxoazetidin-1-yl)but-1-enyl]acetamides were synthesized through a two-step approach, involving rhodium-catalysed hydroformylation. This process is relevant for synthesizing biologically important compounds (Dekeukeleire et al., 2010).
Properties
IUPAC Name |
N-[1-(4-bromophenyl)propan-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-8(13-9(2)14)7-10-3-5-11(12)6-4-10/h3-6,8H,7H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEIENBACDGTPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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